3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-N-(prop-2-en-1-yl)-octahydrocyclopenta[c]pyrrole-2-carboxamide
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Overview
Description
3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-N-(prop-2-en-1-yl)-octahydrocyclopenta[c]pyrrole-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a fluoropyrimidine moiety, which is known for its biological activity, and an octahydrocyclopenta[c]pyrrole core, which adds to its structural complexity.
Preparation Methods
The synthesis of 3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-N-(prop-2-en-1-yl)-octahydrocyclopenta[c]pyrrole-2-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the fluoropyrimidine ring, followed by its attachment to the octahydrocyclopenta[c]pyrrole core through a series of chemical reactions. Common reaction conditions include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions. Industrial production methods may involve optimization of these steps to increase yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The fluoropyrimidine moiety can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the core structure, potentially altering the compound’s biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluoropyrimidine ring, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For its potential biological activity, including antimicrobial and anticancer properties.
Medicine: As a potential therapeutic agent, particularly in the development of new drugs targeting specific pathways.
Industry: In the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The fluoropyrimidine moiety is known to interfere with nucleic acid synthesis, which can inhibit the growth of certain cells, making it a potential anticancer agent. The octahydrocyclopenta[c]pyrrole core may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar compounds include other fluoropyrimidine derivatives and octahydrocyclopenta[c]pyrrole-based molecules. Compared to these compounds, 3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-N-(prop-2-en-1-yl)-octahydrocyclopenta[c]pyrrole-2-carboxamide stands out due to its unique combination of structural features, which may confer enhanced biological activity and specificity. Some similar compounds include:
- 5-fluorouracil
- 5-fluorocytosine
- Octahydrocyclopenta[c]pyrrole derivatives with different substituents
Properties
Molecular Formula |
C16H21FN4O2 |
---|---|
Molecular Weight |
320.36 g/mol |
IUPAC Name |
3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-N-prop-2-enyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxamide |
InChI |
InChI=1S/C16H21FN4O2/c1-2-6-18-15(22)21-9-12-4-3-5-16(12,10-21)11-23-14-19-7-13(17)8-20-14/h2,7-8,12H,1,3-6,9-11H2,(H,18,22) |
InChI Key |
YDTKMQWXYYULHN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)N1CC2CCCC2(C1)COC3=NC=C(C=N3)F |
Origin of Product |
United States |
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